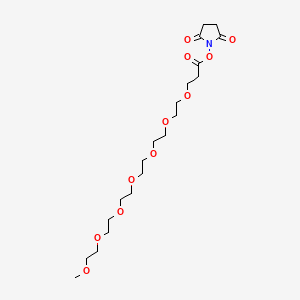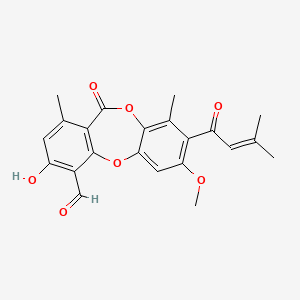
m-PEG7-NHS エステル
概要
説明
M-PEG7-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG7-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG7-NHS ester is 465.49 and its formula is C20H35NO11 .Chemical Reactions Analysis
The NHS ester of m-PEG7-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The m-PEG7-NHS ester is a hydrophilic PEG spacer which increases solubility in aqueous media .科学的研究の応用
タンパク質標識
m-PEG7-NHS エステルは、タンパク質の一次アミン (-NH2) を標識するために使用できます {svg_1} {svg_2}。これは、特定のタンパク質の場所と挙動を追跡する必要がある研究において特に役立ちます。
オリゴヌクレオチド標識
タンパク質と同様に、m-PEG7-NHS エステルは、アミン修飾オリゴヌクレオチドの標識にも使用できます {svg_3} {svg_4}。これにより、さまざまな生物学的および化学的プロセスにおけるこれらの分子の追跡と研究が可能になります。
溶解性向上
m-PEG7-NHS エステル中の親水性PEGスペーサーは、水性媒体における溶解性を高めます {svg_5} {svg_6}。この特性は、化合物の溶解性を高める必要がある多くの用途において有益です。
薬物送達
m-PEG7-NHS エステルは、薬物送達システムの開発に使用できます。 PEGylationプロセスは、PEG鎖を薬物または治療用タンパク質に付加することを含み、薬物の安定性、溶解性、および安全性プロファイルを向上させることができます {svg_7}.
抗体薬物複合体 (ADC)
m-PEG7-NHS エステルは、抗体薬物複合体 (ADC) の合成に使用されます {svg_8}。ADCは、特定の抗体を介して癌細胞に直接細胞傷害性薬物を送達する治療薬の一種であり、薬物の治療指数を向上させます。
ナノテクノロジー
ナノテクノロジーでは、m-PEG7-NHS エステルを使用して、ナノ粒子の表面を修飾し、安定性と溶解性を高め、非特異的結合を減らすことができます {svg_9}.
生体複合化
m-PEG7-NHS エステルは、生体複合化で使用できます。これは、2つの分子間に安定な共有結合を形成するための化学戦略です。 m-PEG7-NHS エステルのNHSエステル基は、pH依存的に一次アミンと反応し、安定なアミド結合を形成します {svg_10} {svg_11}.
材料科学
材料科学では、m-PEG7-NHS エステルを使用して、表面を改質し、機能的なコーティングを作成できます {svg_12}。PEGylationプロセスは、さまざまな材料の生体適合性とタンパク質吸収に対する耐性を向上させることができます。
作用機序
Target of Action
The primary target of m-PEG7-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, enabling a variety of biochemical and cellular processes.
Mode of Action
m-PEG7-NHS ester is a PEG linker containing an NHS ester. The NHS ester within the compound is reactive and can be used to label the primary amines of proteins and other amine-containing molecules . This labeling process allows for the modification of these molecules, which can influence their function and interaction with other cellular components.
Biochemical Pathways
The exact biochemical pathways affected by m-PEG7-NHS ester can vary depending on the specific proteins or molecules it labels. It’s known that the compound is used in the synthesis of protacs . PROTACs are molecules that can degrade specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could influence its absorption and distribution within the body.
Result of Action
The result of m-PEG7-NHS ester’s action is the labeling of primary amines in proteins and other molecules . This can lead to changes in the function of these proteins or molecules, potentially influencing various cellular processes. When used in the synthesis of PROTACs, the result can be the targeted degradation of specific proteins .
Safety and Hazards
生化学分析
Biochemical Properties
m-PEG7-NHS ester plays a significant role in biochemical reactions as a PEG-based PROTAC linker . It is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of m-PEG7-NHS ester on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, m-PEG7-NHS ester can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of m-PEG7-NHS ester involves its reaction with primary amines to form stable amide bonds . This allows for the efficient attachment of PEG to reacting molecules . In the context of PROTACs, m-PEG7-NHS ester enables the selective degradation of target proteins via the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
The effects of m-PEG7-NHS ester over time in laboratory settings are largely dependent on the stability of the compound and the specific experimental conditions . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, so it is recommended to use the reagent immediately and avoid preparing stock solutions for storage .
Metabolic Pathways
The metabolic pathways involving m-PEG7-NHS ester are not well-defined. As a PEG-based linker, it is primarily used in the synthesis of PROTACs
Subcellular Localization
The subcellular localization of m-PEG7-NHS ester is not well-defined. As a PEG-based linker, it is primarily involved in the synthesis of PROTACs
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-25-6-7-27-10-11-29-14-15-31-17-16-30-13-12-28-9-8-26-5-4-20(24)32-21-18(22)2-3-19(21)23/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQJHMGKLLCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172783 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874208-92-1 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)






![N-[(4-Methylpyrimidin-2-Yl)carbamoyl]-2-Nitrobenzenesulfonamide](/img/structure/B609224.png)
![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)

